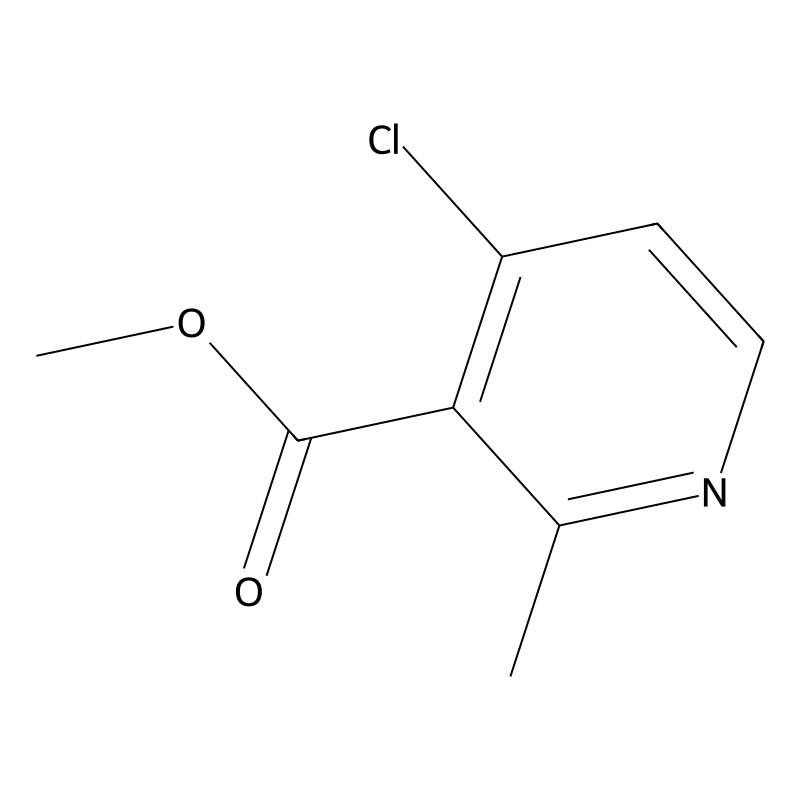

Methyl 4-chloro-2-methylpyridine-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Chemical structure

The presence of a pyridine ring and a carboxylic acid ester group suggests Methyl 4-chloro-2-methylpyridine-3-carboxylate could be relevant to research areas that involve these functional groups. Pyridine rings are found in many biologically important molecules, and carboxylic acid esters are commonly used as intermediates in organic synthesis [, ].

Similarity to known molecules

Methyl 4-chloro-2-methylpyridine-3-carboxylate shares some structural similarities with known molecules used in scientific research. For example, it is closely related to Methyl 4-Chloropicolinate, a compound used in some studies []. Further investigation into the properties and potential applications of Methyl 4-chloro-2-methylpyridine-3-carboxylate might be guided by research on related molecules.

Methyl 4-chloro-2-methylpyridine-3-carboxylate is an organic compound with the molecular formula C₈H₈ClNO₂ and a molecular weight of 187.61 g/mol. It is characterized by a pyridine ring substituted with a chlorine atom, a methyl group, and a carboxylate ester group. This compound is known for its role in various

There is no current information available on the mechanism of action of M4CMPC.

- Potential toxicity: Pyridine derivatives can exhibit a range of toxicities depending on the specific structure. M4CMPC might have irritating or corrosive effects if it comes into contact with skin or eyes.

- Flammability: Pyridine derivatives are generally flammable. M4CMPC is likely to be combustible as well.

- Nucleophilic Substitution: The chlorine atom in the compound can be replaced by various nucleophiles, leading to the formation of different derivatives.

- Hydrolysis: The ester functional group can be hydrolyzed to yield methyl 4-chloro-2-methylpyridine-3-carboxylic acid.

- Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the molecule.

These reactions are significant in synthetic organic chemistry, enabling the derivation of more complex structures from this compound.

Methyl 4-chloro-2-methylpyridine-3-carboxylate exhibits various biological activities. It has been studied for its potential as an antimicrobial agent and may possess herbicidal properties due to its structural similarity to other biologically active pyridine derivatives. The compound's ability to act as a buffering agent also suggests its utility in biological assays where pH stability is crucial .

Several methods are available for synthesizing methyl 4-chloro-2-methylpyridine-3-carboxylate:

- Pyridine Derivative Synthesis: Starting from 2-methylpyridine, chlorination followed by carboxylation can yield the desired compound.

- Esterification: Reacting 4-chloro-2-methylpyridine-3-carboxylic acid with methanol in the presence of an acid catalyst can produce the methyl ester.

- Reflux Method: A reflux setup can facilitate the reaction between appropriate chlorinated pyridine derivatives and carboxylic acids or their derivatives.

These methods allow for efficient production of methyl 4-chloro-2-methylpyridine-3-carboxylate with varying yields depending on the conditions employed.

Methyl 4-chloro-2-methylpyridine-3-carboxylate finds applications in several fields:

- Buffering Agent: Used as a non-ionic organic buffering agent in biological research, particularly for maintaining pH levels in cell culture systems .

- Synthetic Intermediate: Serves as an intermediate for synthesizing other pharmaceuticals and agrochemicals due to its reactive functional groups.

- Research Reagent: Utilized in various chemical research applications, especially those involving nucleophilic substitution reactions.

Interaction studies involving methyl 4-chloro-2-methylpyridine-3-carboxylate focus on its reactivity with biological molecules and other compounds. These studies often assess how the compound interacts with enzymes or receptors, which can provide insights into its potential pharmacological effects. For instance, its interactions may influence metabolic pathways or enzyme activity related to drug metabolism and efficacy .

Methyl 4-chloro-2-methylpyridine-3-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 6-chloro-4-methylpicolinate | C₈H₈ClNO₂ | Similar structure but different chlorine position |

| Methyl 4-chloro-6-methylnicotinate | C₈H₈ClNO₂ | Contains a methylene bridge; different methyl position |

| Methyl 4-chloro-3-methoxypyridine | C₇H₈ClNO₂ | Contains a methoxy group instead of a carboxylate |

| Methyl 6-chloro-5-methylpicolinate | C₈H₉ClNO₂ | Different substitution pattern on the pyridine ring |

| Methyl 6-chloro-pyridine-2-carboxylic acid | C₇H₆ClNO₂ | Lacks methyl group at position two; only one chlorine |

Methyl 4-chloro-2-methylpyridine-3-carboxylate is unique due to its specific arrangement of functional groups and chlorine atom positioning, which influences its reactivity and biological activity compared to these similar compounds .